molecular formula C16H12BrCl3IN3OS B11702489 N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-4-iodo-benzamide

N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-4-iodo-benzamide

Cat. No.: B11702489
M. Wt: 607.5 g/mol
InChI Key: XGICNHKIKQBLHK-UHFFFAOYSA-N
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Description

N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-4-iodo-benzamide is a complex organic compound that features a combination of bromine, iodine, and thiourea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-4-iodo-benzamide typically involves multiple steps. One common approach is to start with the preparation of the 4-bromo-phenyl thiourea derivative. This can be achieved by reacting 4-bromoaniline with thiourea under acidic conditions. The resulting thiourea derivative is then reacted with 2,2,2-trichloroethyl iodide to introduce the trichloroethyl group. Finally, the compound is coupled with 4-iodobenzoyl chloride to form the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-4-iodo-benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-4-iodo-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-4-iodo-benzamide involves its interaction with specific molecular targets. The thiourea moiety can form strong hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, particularly those involving oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-4-iodo-benzamide is unique due to its combination of bromine, iodine, and thiourea functional groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields .

Properties

Molecular Formula

C16H12BrCl3IN3OS

Molecular Weight

607.5 g/mol

IUPAC Name

N-[1-[(4-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-4-iodobenzamide

InChI

InChI=1S/C16H12BrCl3IN3OS/c17-10-3-7-12(8-4-10)22-15(26)24-14(16(18,19)20)23-13(25)9-1-5-11(21)6-2-9/h1-8,14H,(H,23,25)(H2,22,24,26)

InChI Key

XGICNHKIKQBLHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Br)I

Origin of Product

United States

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